Quinterenol sulfate

Description

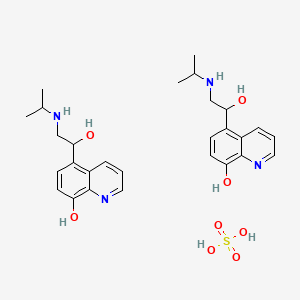

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13758-23-1 |

|---|---|

Molecular Formula |

C28H38N4O8S |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;sulfuric acid |

InChI |

InChI=1S/2C14H18N2O2.H2O4S/c2*1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;1-5(2,3)4/h2*3-7,9,13,16-18H,8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

MDQRJOGEVJBXMW-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Quinterenol sulfate; CP-10,303-8; CP 10,303-8; Quinprenaline sulfate. |

Origin of Product |

United States |

Degradation Pathways and Stability Profiling of Quinterenol Sulfate

Chemical Degradation Mechanisms of Quinterenol (B85103) Sulfate (B86663)

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways of Quinterenol sulfate is essential for developing stable formulations and ensuring product quality. This section explores the primary chemical degradation mechanisms, including hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation Pathways of the Sulfate Moiety in this compound

Hydrolysis represents a significant degradation pathway for many sulfate-ester-containing compounds. The sulfate moiety in this compound can be susceptible to cleavage under aqueous conditions, particularly at non-neutral pH. The hydrolytic degradation of a sulfate ester typically involves the cleavage of the ester bond, leading to the formation of the parent alcohol and sulfuric acid. This reaction can be catalyzed by both acid and base.

In acidic conditions, the mechanism likely involves protonation of the sulfate oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom or the carbon atom adjacent to the sulfate group can occur, leading to the displacement of the sulfate group. The rate of hydrolysis is often dependent on the pH of the solution and the temperature. For instance, studies on similar sulfate compounds have shown that degradation increases at both low and high pH values compared to a more neutral pH. mdpi.com The porous internal structure of formulated membranes can also facilitate water penetration, potentially accelerating hydrolytic degradation throughout the bulk of the material. mdpi.com

Oxidative Degradation Mechanisms of this compound

Oxidative degradation can be a significant pathway for the breakdown of this compound, particularly given the presence of functional groups susceptible to oxidation. The most common reagent used to simulate oxidative stress is hydrogen peroxide. unesp.br The phenolic hydroxyl groups and the secondary amine in the Quinterenol structure are potential sites for oxidation.

Oxidation can be initiated by various factors, including the presence of oxygen, metal ions, and peroxides. The reaction often proceeds via free radical mechanisms. For example, the sulfate radical (SO₄•⁻) is a potent oxidizing agent that can be generated from persulfate activation and can effectively degrade various organic pollutants. mdpi.comnih.gov The mechanism of oxidation might involve electron transfer from the Quinterenol molecule to the oxidizing species, leading to the formation of a radical cation, which can then undergo further reactions such as hydroxylation, demethylation, or cleavage of the side chain. Functional groups with labile hydrogens, such as benzylic carbons, are also susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or ketones. researchgate.net The presence of certain organic substances can even promote the oxidative degradation process. mdpi.com

Photolytic and Thermal Degradation Pathways of this compound

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate chemical degradation. unesp.br The aromatic ring system and other chromophores within the this compound molecule can absorb photons, leading to an excited electronic state. This excited molecule can then undergo various photochemical reactions, including photo-oxidation, photo-reduction, or cleavage of chemical bonds. The specific degradation products will depend on the wavelength of light and the presence of other reactive species. For instance, UV light can initiate the formation of primary degradation products in exposed dosage forms. unesp.br

Thermal Degradation: Elevated temperatures can accelerate the rate of various degradation reactions, including hydrolysis and oxidation. jyoungpharm.org The introduction of sulfate groups through processes like sulfuric acid hydrolysis can significantly decrease the thermal degradation temperature of a substance. researchgate.net Thermogravimetric analysis is a common technique used to investigate thermal degradation behavior. researchgate.net For some compounds, thermal stress is the condition under which the most significant degradation occurs. jyoungpharm.org The stability of a drug substance under thermal stress is a critical parameter that can affect its purity, potency, and safety. sgs.com

Stability Assessment and Prediction in Non-Clinical Formulations of this compound

The stability of this compound in non-clinical formulations is a key factor in its development. This involves subjecting the compound to various stress conditions to understand its degradation profile and developing analytical methods to monitor these changes.

Forced Degradation Studies for Elucidating this compound Instabilities

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance. sgs.com These studies involve exposing the drug to conditions more severe than those it would encounter during storage, such as high temperatures, humidity, and extreme pH levels, to accelerate degradation. sgs.cominnovareacademics.in The primary goal is to generate degradation products to understand the degradation pathways and to develop and validate stability-indicating analytical methods. sgs.comdovepress.combibliomed.org

A typical forced degradation study design for a compound like this compound would include exposure to:

Acid and Base Hydrolysis: Treatment with strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) to assess hydrolytic stability. innovareacademics.in

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3.0% v/v) to evaluate oxidative stability. unesp.brinnovareacademics.in

Thermal Stress: Heating the sample (e.g., at 105°C for 1 hour) to determine the impact of temperature. innovareacademics.in

Photostability: Exposing the sample to UV light to assess its sensitivity to light. innovareacademics.in

Humidity: Storing the sample under high humidity conditions (e.g., 25°C and 80% RH) to evaluate the effect of moisture. innovareacademics.in

The extent of degradation is typically targeted to be between 5% and 20%, as higher levels may not be realistic for predicting stability under normal storage conditions. sgs.com By analyzing the samples at various time points during the stress testing, the kinetics of degradation can be evaluated. sgs.com

Mechanistic Investigations of Quinterenol Sulfate Receptor Interactions in Vitro Studies

Ligand-Receptor Binding Kinetics and Affinity Studies of Quinterenol (B85103) Sulfate (B86663)

Quantitative Analysis of Quinterenol Sulfate Binding Parameters

No publicly available studies provide quantitative analysis of the binding parameters of this compound, such as its dissociation constant (K_d), inhibition constant (K_i), or IC_50 values at specific receptors. This lack of data prevents a detailed understanding of its binding affinity.

Specificity and Selectivity Profiling of this compound Interactions

While broadly classified as a beta-2 adrenergic agonist, a detailed in vitro selectivity profile of this compound across a panel of adrenergic and other receptor subtypes is not available in the scientific literature. One in vivo study in a pig model noted that Quinterenol, classified as a beta-2 agonist, did not stimulate lipolysis in vitro, a process often mediated by beta-adrenergic receptors. nih.gov However, this single observation does not constitute a comprehensive selectivity profile.

In Vitro Assays for this compound Receptor Modulation

Receptor Activation and Inhibition Studies with this compound (In Vitro Models)

Specific in vitro assays detailing the activation or inhibition of receptor function by this compound are not described in the available literature. Research on other beta-2 agonists has utilized various in vitro models, such as skeletal muscle cell lines, to study effects on hypertrophy and atrophy, but these studies did not include Quinterenol. nih.gov

Cellular and Subcellular Model Systems for this compound Receptor Research (Excluding Human Cells)

There is no information in the public domain regarding the specific non-human cellular or subcellular model systems that have been used to research the receptor interactions of this compound. The aforementioned in vitro study that briefly mentioned Quinterenol used porcine adipose tissue. nih.gov

Structural Determinants of this compound-Receptor Recognition (In Vitro Context)

No structural data, such as co-crystallization studies of this compound with its target receptor, exists in the public domain. Consequently, the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and key amino acid residues involved in the recognition of this compound by its receptor, remain uncharacterized.

Biochemical Pathways and Metabolic Fate Studies of Quinterenol Sulfate Non Human and in Vitro

Sulfate (B86663) Metabolism and Conjugation Pathways of Quinterenol (B85103) Sulfate

The metabolism of sulfated compounds is a dynamic process governed by the balance between sulfation and desulfation reactions. These processes are crucial for regulating the biological activity, solubility, and excretion of various endogenous and xenobiotic substances.

Enzymatic Sulfation and Desulfation Mechanisms in Model Systems (Non-Mammalian, In Vitro)

In various non-mammalian and in vitro model systems, the addition and removal of sulfate groups are catalyzed by specific enzyme families. The process of sulfation involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. This reaction is essential for converting less active or hydrophobic compounds into more water-soluble and readily excretable forms.

Conversely, desulfation is the hydrolysis of a sulfate ester, which can reactivate a compound or prepare it for further metabolic steps. This enzymatic cleavage is carried out by sulfatases. The balance between these opposing enzymatic activities dictates the intracellular and systemic levels of sulfated metabolites.

Investigation of Sulfotransferase and Sulfatase Activities on Quinterenol Sulfate

Sulfotransferases (SULTs) are a superfamily of enzymes responsible for catalyzing the sulfation of a wide array of substrates. In vitro studies with related compounds suggest that specific SULT isoforms would be responsible for the sulfation of Quinterenol to form this compound. The efficiency of this reaction would depend on the specific SULTs present in the chosen in vitro system (e.g., liver microsomes, S9 fractions, or specific cell lines) and their affinity for Quinterenol as a substrate.

Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, thereby reversing the action of SULTs. Arylsulfatases, a subset of this family, are known to hydrolyze sulfate from aromatic compounds. ebi.ac.uk It is plausible that in non-human and in vitro systems, specific sulfatases would be capable of hydrolyzing this compound back to Quinterenol. The activity of these enzymes is crucial in determining the half-life and biological activity of this compound within a given biological system. The study of sulfatases from various organisms, including bacteria like Pseudomonas aeruginosa, provides insight into the diverse range of substrates these enzymes can act upon. ebi.ac.uk

| Enzyme Class | Function | Potential Role in this compound Metabolism |

| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group from PAPS to a substrate. | Formation of this compound from Quinterenol. |

| Sulfatases | Catalyze the hydrolysis of sulfate esters. | Conversion of this compound back to Quinterenol. |

Non-Mammalian Metabolic Transformations of this compound

Beyond direct sulfation and desulfation, this compound may undergo further metabolic transformations in non-mammalian systems, particularly in microbial environments.

In Vitro Enzymatic Biotransformation Studies of this compound

In vitro biotransformation studies are essential for elucidating the metabolic pathways of xenobiotics. nih.gov Such studies typically utilize subcellular fractions (e.g., microsomes, S9) or cultured cells from various species to identify potential metabolites. nih.gov For this compound, these in vitro systems could reveal further Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, acetylation) reactions, depending on the enzymatic capabilities of the chosen model.

Exploration of this compound Metabolism in Microbial Systems

Microbial metabolism plays a significant role in the breakdown of a vast array of chemical compounds. youtube.com Bacteria, in particular, possess diverse enzymatic machinery capable of degrading complex molecules. For instance, bacteria such as Pseudomonas putida and Bacillus circulans have been shown to metabolize quinoline (B57606) and its derivatives, which are structurally related to Quinterenol. nih.govnih.gov These metabolic pathways often involve monooxygenases and other enzymes that can modify the core structure of the molecule. nih.gov It is conceivable that certain microbial species could utilize this compound as a carbon or nitrogen source, leading to its degradation.

Microbial communities, such as those found in soil or aquatic environments, could collectively contribute to the transformation of this compound. The initial step might involve a sulfatase to remove the sulfate group, followed by the degradation of the parent Quinterenol molecule by other members of the microbial consortium.

Identification of Non-Human Metabolic Products of this compound

The identification of metabolic products is a critical step in understanding the biotransformation of a compound. Based on the metabolism of related quinoline compounds by microorganisms, potential non-human metabolic products of Quinterenol could arise from hydroxylation and subsequent ring cleavage. nih.gov For example, the degradation of 6-hydroxyquinoline (B46185) proceeds through a 6-hydroxy-2-oxo-1,2-dihydroquinoline intermediate. nih.gov Similar oxidative transformations could potentially occur with Quinterenol following desulfation.

Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy would be essential for the definitive identification of any novel metabolites formed in these non-human and in vitro systems.

| System | Potential Metabolic Transformation | Potential Products |

| In Vitro (e.g., Liver Microsomes) | Phase I (Oxidation, etc.), Phase II (Glucuronidation, etc.) | Hydroxylated derivatives, glucuronide conjugates |

| Microbial Systems | Desulfation, Ring Hydroxylation, Ring Cleavage | Quinterenol, hydroxylated Quinterenol, smaller organic acids |

Computational and Theoretical Chemistry Investigations of Quinterenol Sulfate

Quantum Chemical Studies of Quinterenol (B85103) Sulfate (B86663) Molecular Structure and Reactivity

Quantum chemical studies, primarily based on Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure and reactivity of chemical compounds. These methods allow for the calculation of molecular geometries, energies, and various electronic properties from first principles.

Electronic structure analysis of Quinterenol sulfate would involve determining its optimized geometry, total energy, and the distribution of electron density. Key reactivity descriptors, derived from quantum chemical calculations, provide insights into a molecule's chemical behavior and its propensity for various types of reactions. These descriptors are typically calculated from the energies and characteristics of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Commonly calculated global reactivity descriptors include:

HOMO Energy (EHOMO): Indicates the electron-donating ability of the molecule. A higher EHOMO suggests a greater tendency to donate electrons.

LUMO Energy (ELUMO): Reflects the electron-accepting ability of the molecule. A lower ELUMO indicates a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): Represents the chemical hardness (η) and softness (σ) of the molecule. A smaller energy gap typically correlates with higher reactivity and lower kinetic stability, as it requires less energy for electron excitation.

Ionization Potential (IP): The energy required to remove an electron from the molecule, often approximated by -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to the molecule, often approximated by -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons in a chemical bond, often calculated as (IP + EA)/2.

Chemical Hardness (η): Resistance to deformation or change in electron distribution, calculated as (IP - EA)/2 or ΔE/2.

Chemical Softness (σ): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Measures the propensity of a molecule to accept electrons, calculated as μ²/2η, where μ is the chemical potential.

Local reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, would identify specific sites within the this compound molecule that are prone to nucleophilic, electrophilic, or radical attack. MEP maps visually represent the charge distribution, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential.

If specific data for this compound were available, a table similar to the one below would present typical quantum chemical parameters:

| Descriptor | Definition | Typical Units |

| EHOMO | Highest Occupied Molecular Orbital Energy | eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | eV |

| Ionization Potential (IP) | Energy to remove an electron | eV |

| Electron Affinity (EA) | Energy released upon adding an electron | eV |

| Electronegativity (χ) | Measure of electron attraction | eV |

| Chemical Hardness (η) | Resistance to electron cloud deformation | eV |

| Chemical Softness (σ) | Ease of electron cloud deformation | eV-1 |

| Electrophilicity Index (ω) | Propensity to accept electrons | eV |

Conformational analysis explores the various spatial arrangements (conformations) a molecule can adopt by rotation around single bonds, and their corresponding energies. For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformations can exhibit different biological activities or physical properties.

The concept of an "energy landscape" or "potential energy surface" (PES) is central to conformational analysis. The PES describes how the energy of a system changes with its geometry, revealing local minima (stable conformations) and transition states (energy barriers between conformations). Computational methods such as molecular dynamics (MD) simulations, Monte Carlo (MC) simulations, and systematic conformational searches are employed to map these landscapes. Disconnectivity graphs can be used to visualize the PES more quantitatively.

For this compound, conformational analysis would identify its most stable (global minimum) and other energetically accessible (local minima) conformations. This information is vital for understanding its flexibility and how it might adapt to different environments, such as a binding site on a protein. The analysis would typically involve:

Systematic conformational search algorithms: To explore the conformational space.

Energy minimization: To locate local and global energy minima.

Molecular dynamics simulations: To sample conformational changes over time and at physiological temperatures.

Free energy calculations: To determine the relative stabilities of different conformations and the energy barriers for transitions between them.

The results would reveal the preferred conformations of this compound and the energetic costs associated with deviations from these preferred states, which is critical for understanding its behavior in biological systems.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations extend quantum chemical studies by allowing the investigation of larger systems and dynamic processes over time. These methods are particularly useful for studying the interactions of this compound with other molecules, including biological macromolecules and solvent environments.

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand, e.g., this compound) to a macromolecule (receptor, e.g., a protein). This is a cornerstone of structure-based drug design and is often used in in vitro models to screen potential drug candidates or understand binding mechanisms.

Key aspects of docking and dynamics studies for this compound would include:

Docking Algorithms: These algorithms search for optimal binding poses within the receptor's active site. Models like "lock-and-key," "induced fit" (where the receptor changes conformation to accommodate the ligand), and "conformational selection" (where the ligand binds to a pre-existing receptor conformation) are considered.

Scoring Functions: These functions estimate the binding affinity of the ligand to the receptor for each predicted pose.

Molecular Dynamics (MD) Simulations: After initial docking, MD simulations are often employed to refine the docked complexes and observe their dynamic stability. MD simulations capture the "jigglings and wigglings of atoms" over time, providing insights into the flexibility of both the ligand and the receptor, and the stability of the ligand-receptor complex. They can reveal how this compound moves within the binding pocket, forms transient interactions, and how the receptor adapts to its presence.

For this compound, docking and MD simulations would predict potential binding sites on target proteins (if any are hypothesized) and characterize the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions involving the sulfate group).

Beyond simple docking, molecular dynamics simulations can provide a detailed atomic-level understanding of how this compound interacts with complex biological macromolecules like enzymes and transport proteins in a dynamic environment, including the presence of solvent and ions.

These simulations can reveal:

Binding Kinetics and Thermodynamics: While challenging, MD simulations can contribute to understanding the rates of association and dissociation, and the free energy of binding.

Conformational Changes: How the binding of this compound induces conformational changes in enzymes that might be crucial for their catalytic activity or how it affects the transport cycle of a protein.

Role of Solvent and Ions: The influence of water molecules and ions (like those interacting with the sulfate group) on the stability and dynamics of the this compound-macromolecule complex.

Specific Interaction Networks: Identification of key residues involved in hydrogen bonding, salt bridges, or hydrophobic contacts with this compound.

QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: For studying chemical reactions catalyzed by enzymes, hybrid QM/MM methods can be used. A small, critical region (e.g., the active site containing this compound) is treated with high-accuracy quantum mechanics, while the larger surrounding protein and solvent are described by classical molecular mechanics. This would be particularly relevant if this compound is involved in an enzymatic reaction.

For example, if this compound were to interact with a transport protein, simulations could model its passage through a membrane channel or its binding to an active transporter, revealing the molecular mechanism of its uptake or efflux. Studies on sulfate ions themselves have shown how MD simulations can characterize their hydration and interactions in aqueous solutions, providing a basis for understanding the sulfate moiety in this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Degradation Relationship (QSDR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Degradation Relationship (QSDR) modeling are computational techniques that establish mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or its degradation properties (QSDR). These models are built using a set of known compounds (analogs) and then used to predict the properties of new or untested compounds, such as this compound or its derivatives.

For this compound, QSAR/QSDR modeling would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound and its potential analogs. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., presence of functional groups), 2D (e.g., topological indices), or 3D (e.g., molecular volume, surface area, electronic properties from quantum chemistry).

Data Set Curation: Collecting experimental activity or degradation data for a series of this compound analogs.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates the descriptors with the observed activity or degradation rates.

Model Validation: Rigorously validating the built model using internal and external validation sets to ensure its predictive power and robustness.

Prediction: Applying the validated model to predict the activity or degradation profile of this compound or its newly designed analogs.

QSAR models could help predict the efficacy or potency of this compound as a potential therapeutic agent by correlating its structural features with observed biological responses in similar compounds. QSDR models would be valuable for predicting its stability under various environmental conditions, its metabolic fate, or its susceptibility to enzymatic degradation, which is crucial for drug development and environmental assessment. These models enable the rational design of new this compound analogs with improved properties without the need for extensive experimental synthesis and testing.

Development and Validation of QSAR Models for this compound Activity (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to predict the biological activity of compounds based on their molecular structures. These models establish mathematical relationships between chemical descriptors (representing structural, electronic, or physicochemical properties) and biological endpoints researchgate.net. For in vitro activity, QSAR models aim to correlate molecular features with observed effects in cellular or biochemical assays.

The development of robust QSAR models typically involves several steps:

Data Collection: Gathering a dataset of compounds with known in vitro activity and their corresponding molecular structures.

Descriptor Generation: Calculating various chemical descriptors that quantify different aspects of molecular structure and properties.

Model Building: Employing statistical or machine learning techniques (e.g., k-nearest neighbor classification, random forest, support vector machines) to build a predictive model that links descriptors to activity researchgate.netwikipedia.org.

Model Validation: Rigorously validating the model using internal (e.g., cross-validation) and external test sets to ensure its predictive power and applicability domain researchgate.netwikipedia.org.

Recent advancements in QSAR modeling have incorporated high-throughput screening (HTS) derived concentration-response data as "biological descriptors" alongside conventional chemical descriptors. This hybrid approach has been shown to improve the accuracy and utility of QSAR models for predicting in vivo toxicity endpoints from in vitro data, suggesting its potential for predicting in vitro activity more broadly researchgate.net. For instance, studies have demonstrated that combining in vitro testing data with traditional chemical descriptors can enhance the predictivity of QSAR models researchgate.net.

While specific QSAR models for this compound's in vitro activity were not identified in the search results, the principles of QSAR modeling would be applicable. Such models could potentially predict the compound's activity against specific biological targets in vitro by leveraging its structural characteristics.

Example of QSAR Model Performance (General)

| Model Type | Accuracy (In Vitro) | Sensitivity (In Vitro) | Specificity (In Vitro) |

| Individual Models | 66.7% - 75.9% wikipedia.org | N/A | N/A |

| Ensemble Model | 78.38% wikipedia.org | High wikipedia.org | N/A |

Note: The data presented in this table is from general QSAR model development studies for micronuclei in vitro and in vivo assay outcomes, not specific to this compound. wikipedia.org

Computational Approaches to Predicting this compound Degradation Pathways

Predicting the degradation pathways of chemical compounds is crucial for understanding their stability, environmental fate, and potential for forming impurities. Computational chemistry offers powerful tools to anticipate these transformations without extensive experimental work.

Common computational approaches for predicting degradation pathways include:

Expert Systems: Software systems, such as Zeneth, utilize a knowledge base of reaction patterns and reasoning rules to suggest likely degradation pathways under various environmental conditions relevant to the pharmaceutical industry. These systems can predict intermolecular reactions, including dimerization and interactions with excipients.

Electronic Structure Theory: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties suchates as bond dissociation energies (BDEs) and analyze frontier molecular orbitals (FMOs). BDEs can predict sites prone to autoxidation, while FMO analysis can indicate sites of peroxide oxidation and electron transfer. These quantum chemical calculations provide a mechanistic understanding of degradation processes.

In Silico Tools: Various software tools are employed for in silico toxicity prediction of degradation products, which can also indirectly inform about potential degradation pathways by identifying unstable moieties.

These computational predictions are often combined with analytical techniques like Liquid Chromatography coupled with Ultraviolet Detection and Tandem Mass Spectrometry (LC/UV/MS/MS) to confirm proposed degradation products and pathways. For example, electronic structure methods have been successfully applied in conjunction with LC/UV/MS/MS to predict degradation pathways and assist in spectral identification of degradants.

While specific computational studies on the degradation pathways of this compound were not found in the search results, these general computational methodologies are widely applicable to organic molecules. Applying such approaches to this compound could involve predicting its susceptibility to oxidation, hydrolysis, or other common degradation reactions based on its molecular structure and electronic properties.

Advanced Analytical Methodologies for Quinterenol Sulfate Characterization

Chromatographic and Spectroscopic Techniques for Quinterenol (B85103) Sulfate (B86663) Analysis

Chromatographic and spectroscopic techniques are the cornerstone of modern analytical chemistry, offering powerful means for both qualitative and quantitative analysis of substances like Quinterenol sulfate. solubilityofthings.com Chromatography excels at separating components within a mixture, while spectroscopy provides detailed information about a substance's molecular structure and composition by examining its interaction with electromagnetic radiation. solubilityofthings.comresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have revolutionized the analysis of complex samples. numberanalytics.comijnrd.org This integration allows for the simultaneous separation, identification, and quantification of individual components within a mixture. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile hyphenated technique widely used in pharmaceutical analysis. ijnrd.orgresearchgate.net It combines the high separation power of liquid chromatography (LC) with the high sensitivity and selectivity of mass spectrometry (MS). bioxpedia.comeag.com In the context of this compound analysis, LC would be employed to separate the compound from any impurities or other components in the sample matrix. The separated this compound would then be introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a highly specific and sensitive detection method. researchgate.neteag.com LC-MS/MS, a further advancement, involves multiple stages of mass analysis, enhancing specificity and providing structural information. eag.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds. researchgate.netunar.ac.id While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form. americanpharmaceuticalreview.comnih.gov This involves a chemical reaction to modify the structure of the analyte. Once derivatized, the compound can be separated by GC and detected by MS, which provides information on its molecular weight and fragmentation pattern, aiding in its identification and quantification. nih.govcabidigitallibrary.org

Below is a table summarizing the key aspects of these hyphenated techniques for this compound analysis:

| Technique | Principle | Applicability to this compound | Key Advantages |

| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. researchgate.neteag.com | Directly applicable for the analysis of this compound in various matrices. bioxpedia.com | High sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds. ijnrd.orgbioxpedia.com |

| GC-MS | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. researchgate.netunar.ac.id | Requires derivatization to increase the volatility of this compound. americanpharmaceuticalreview.comnih.gov | High resolution separation, provides detailed structural information through fragmentation patterns. researchgate.netnih.gov |

NMR and X-ray Crystallography for this compound Structural Elucidation

For the definitive determination of a molecule's three-dimensional structure, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standard techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. solubilityofthings.com It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For this compound, NMR analysis would reveal the connectivity of atoms within the molecule and provide insights into its stereochemistry. While direct analysis by NMR is powerful, hyphenated techniques like LC-NMR can also be employed to analyze complex mixtures. ijnrd.org

Method Validation and Quality Assurance in this compound Analytical Research

Method validation and quality assurance are critical components of analytical research, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. researchgate.neteurachem.org This is particularly important in pharmaceutical analysis where accuracy and precision are paramount.

Ensuring Accuracy, Precision, and Sensitivity in this compound Assays

Accuracy refers to the closeness of a measured value to the true or accepted value. ekb.eg In this compound assays, accuracy is typically assessed by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies where a known amount of this compound is added to a blank matrix and the percentage recovered is determined. ijnrd.orgresearchgate.net

Precision describes the degree of agreement among a series of measurements of the same sample. ekb.eg It is usually expressed as the standard deviation or relative standard deviation (RSD) of the results. Precision is evaluated at different levels: repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). ekb.egeuropa.eu

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. bioassaysys.com It is often characterized by the limit of detection (LOD), which is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the limit of quantification (LOQ), which is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The following table outlines the key parameters for validating a this compound assay:

| Parameter | Definition | How it is Assessed |

| Accuracy | Closeness of the measured value to the true value. ekb.eg | Analysis of certified reference materials, recovery studies. ijnrd.orgresearchgate.net |

| Precision | Degree of agreement among a series of measurements. ekb.eg | Repeatability and intermediate precision studies (RSD%). ekb.egeuropa.eu |

| Sensitivity | Ability to detect and quantify small amounts of the analyte. bioassaysys.com | Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.net |

| Specificity | Ability to assess the analyte in the presence of other components. ekb.eg | Analysis of blank and spiked samples, comparison of spectra. europa.eu |

| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. ijnrd.org | Analysis of a series of standards and plotting a calibration curve. ekb.egijnrd.org |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu | Determined from linearity studies. europa.eu |

| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. scirp.org | Varying parameters such as mobile phase composition, pH, temperature, and flow rate. scirp.org |

Quality Control Procedures for this compound Research Data

Quality control (QC) encompasses the operational techniques and activities used to fulfill requirements for quality. usewhale.io In the context of this compound research, QC procedures are essential to ensure the integrity and reliability of the generated data. integrait.cowisc.edu

Key quality control procedures include:

Use of Certified Reference Materials (CRMs): Analyzing CRMs alongside unknown samples helps to verify the accuracy of the measurements. routledge.com

Control Charts: These are graphical representations of data over time that can be used to monitor the stability and performance of an analytical method.

Proficiency Testing: Participating in inter-laboratory comparison studies helps to assess the laboratory's performance against that of other laboratories. scu.edu.au

Standard Operating Procedures (SOPs): All analytical methods should be clearly documented in SOPs to ensure consistency in their application. usewhale.io

Data Review and Auditing: A system for reviewing and auditing data helps to identify and correct any errors or deviations from established procedures. researchgate.netucf.edu

Instrument Calibration and Maintenance: Regular calibration and maintenance of analytical instruments are crucial for ensuring their proper functioning and the accuracy of the data they produce. ucf.edu

By implementing a robust quality control system, researchers can have confidence in the validity of their findings related to this compound. routledge.comoceanbestpractices.org

Future Directions and Emerging Research Avenues for Quinterenol Sulfate

Integration of Multi-Omics Data in Quinterenol (B85103) Sulfate (B86663) Research (e.g., Metabolomics of Model Systems)

The study of quinterenol sulfate is set to be transformed by the integration of multi-omics data, which combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological processes. azolifesciences.comnih.gov This comprehensive approach allows researchers to move beyond the study of single molecules in isolation and instead explore the intricate networks and pathways in which they function. azolifesciences.com

Metabolomics, in particular, offers a powerful lens through which to view the functional consequences of this compound activity. frontiersin.org By profiling the complete set of small-molecule metabolites in a biological system, researchers can identify downstream effects and uncover novel biomarkers. frontiersin.orgnih.gov Untargeted metabolomics, which aims to measure as many metabolites as possible, is especially valuable for discovering unexpected metabolic changes associated with this compound. nih.gov

Recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS), have significantly enhanced the ability to profile sulfated metabolites in complex biological matrices like urine. frontiersin.orgnih.gov These methods, coupled with sophisticated data analysis pipelines, enable the identification and relative quantification of numerous sulfated compounds, shedding light on the broader impact of sulfation pathways. frontiersin.orgnih.gov

Future research will likely involve the use of model systems, such as cell cultures or animal models, to study the metabolic footprint of this compound. By comparing the metabolomes of treated and untreated systems, scientists can pinpoint specific pathways affected by the compound. This approach has already proven successful in identifying novel sulfated metabolites and understanding their biological roles. frontiersin.orgacs.org

Interactive Table: Key Metabolomics Technologies for Sulfated Compound Analysis

| Technology | Description | Application in Sulfated Compound Research |

| UHPLC-HRMS/MS | A powerful technique that separates complex mixtures of molecules and identifies them based on their mass-to-charge ratio and fragmentation patterns. frontiersin.orgnih.gov | Enables untargeted profiling of sulfated metabolites in biological fluids, leading to the discovery of novel compounds and pathways. frontiersin.orgnih.gov |

| NMR Spectroscopy | A non-destructive technique that provides detailed structural information about molecules in solution. acs.org | Used to confirm the chemical structure of synthesized and isolated sulfated metabolites. acs.org |

| LC-MS with Neutral Loss Scanning | A mass spectrometry method specifically designed to detect molecules that lose a specific neutral fragment, such as the sulfate group (SO3). nih.gov | Allows for the targeted identification and quantification of sulfated compounds within a complex mixture. nih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Furthermore, AI can be employed to analyze multi-omics data generated from studies on this compound. azolifesciences.com By identifying patterns and correlations that are not apparent to human researchers, AI can help to elucidate the compound's mechanism of action and its impact on biological networks. azolifesciences.com This can lead to the discovery of novel biomarkers for treatment response or disease progression. nih.gov

Machine learning models are also being developed to predict the concentration of sulfate in various matrices, which could be adapted to study the pharmacokinetics of this compound. researchgate.netnih.gov For example, models like Random Forest (RF), Support Vector Machine (SVM), and Back Propagation Neural Network (BPNN) have shown promise in predicting sulfate levels in groundwater and could potentially be applied to biological samples. nih.gov

Interactive Table: Applications of AI/ML in Sulfated Compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Target Identification | AI algorithms can analyze biological data to identify novel protein targets for drug intervention. nih.govfiercepharma.com | Could reveal new therapeutic applications for this compound or identify synergistic targets. |

| Predictive Modeling | ML models can predict the physicochemical properties, bioactivity, and toxicity of compounds. nih.govfrontiersin.org | Can guide the design of this compound analogs with enhanced efficacy and reduced side effects. |

| Multi-Omics Data Integration | AI can integrate and analyze large datasets from genomics, proteomics, and metabolomics. azolifesciences.combiocrates.com | Can provide a systems-level understanding of the biological effects of this compound. |

| Image Analysis | Deep learning models can analyze cellular images to assess the effects of compounds on cell morphology and function. frontiersin.org | Could be used to visualize and quantify the cellular response to this compound treatment. |

Development of Novel Research Tools and Methodologies for Sulfated Compounds

The inherent challenges associated with studying sulfated compounds, such as their high polarity and potential instability, have spurred the development of novel research tools and methodologies. nih.govmdpi.com These advancements are crucial for accurately characterizing the biological roles of molecules like this compound.

A significant area of development is in the chemical synthesis of sulfated compounds. nih.gov Traditional methods often suffer from low yields and a lack of regioselectivity. nih.gov Newer approaches, such as those utilizing sulfur trioxide amine/amide complexes and in situ generated reactive sulfating complexes, offer more efficient and controlled ways to synthesize sulfated molecules for research purposes. researchgate.net The development of a straightforward chemical synthesis method for the rapid preparation of sulfated metabolite standards is crucial for their identification and quantification in biological samples. diva-portal.org

In the realm of analytical chemistry, new chromatographic techniques are being developed to better separate and quantify sulfated compounds. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) has emerged as a promising alternative to traditional reversed-phase chromatography for highly polar molecules like this compound. mdpi.com Additionally, advances in mass spectrometry, such as the use of neutral loss scans and specific fragmentation patterns, allow for more sensitive and selective detection of sulfated metabolites. nih.govnih.gov

Enzymatic tools are also playing an increasingly important role in the study of sulfated compounds. acs.org The use of specific sulfatase enzymes can help to confirm the presence of sulfate groups on metabolites and can be used to selectively hydrolyze sulfated compounds in a complex mixture, aiding in their identification. frontiersin.orgnih.gov The discovery and characterization of new bacterial aryl sulfotransferases provide effective tools for the enzymatic sulfation of various compounds, which can be used to generate standards and explore the biological activities of sulfated metabolites. acs.org

Interactive Table: Emerging Methodologies for Sulfated Compound Research

| Methodology | Description | Advantage for this compound Research |

| Advanced Chemical Synthesis | Development of more efficient and selective methods for adding sulfate groups to molecules. nih.govresearchgate.net | Enables the production of this compound and its analogs in sufficient quantities and purity for biological testing. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A chromatographic technique optimized for the separation of highly polar compounds. mdpi.com | Improves the analytical separation and quantification of this compound from biological matrices. |

| Enzymatic Synthesis and Hydrolysis | The use of enzymes to either add (sulfotransferases) or remove (sulfatases) sulfate groups. acs.orgacs.org | Provides highly specific tools for the synthesis of sulfated standards and the structural elucidation of unknown sulfated metabolites. |

| High-Throughput Mass Spectrometry Screening | Methods to rapidly identify the structure and potential biological effects of sulfated metabolites based on their mass spectral fragmentation. nih.gov | Allows for the rapid screening of this compound metabolites and the prediction of their biological fate. |

Q & A

Q. What ethical frameworks apply to this compound research involving animal models?

Q. How can cross-disciplinary approaches enhance this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.